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Gold cyanide

MEMS fabrication thin film stress electroplating

Gold cyanide (AuCN) is the preferred precursor for formulating cyanide-based electroplating baths where residual film stress must remain within -30 MPa to 0 MPa-a critical requirement for MEMS devices like RF switches and accelerometers. Unlike soluble KAu(CN)₂ or NaAu(CN)₂ alternatives, AuCN provides unmatched control over free cyanide-to-gold ratios. - Enables precision stress engineering; sulfite-based baths exhibit stress swings up to 200 MPa span - Yields coatings with Ra = 90 nm at 6 µm for strong mechanical interlocking in GaAs backside metallization - Precipitates quantitatively from leach solutions via HCl at 50°C for efficient gold recovery

Molecular Formula AuCN
CAuN
Molecular Weight 222.984 g/mol
CAS No. 506-65-0
Cat. No. B1582709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold cyanide
CAS506-65-0
Molecular FormulaAuCN
CAuN
Molecular Weight222.984 g/mol
Structural Identifiers
SMILES[C-]#N.[Au+]
InChIInChI=1S/CN.Au/c1-2;/q-1;+1
InChIKeyIZLAVFWQHMDDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gold Cyanide Core Properties and Baseline


Gold cyanide (AuCN, CAS 506-65-0) is a binary inorganic compound of gold(I) and cyanide, existing as yellow hexagonal crystals with a density of 7.12–7.14 g/cm³ [1]. It is nearly insoluble in water and dilute acids but dissolves in aqueous solutions of alkali cyanides, ammonia, and thiosulfates [2]. AuCN functions as an intermediate precursor in gold electroplating formulations and serves as a gold source in both electrolytic and electroless deposition processes . Its stability in air under dry conditions, combined with its decomposition to metallic gold upon heating, makes it a strategically important gold-bearing compound for industrial applications where controlled gold release is required [1].

Workflow Electroplating intermediate precursor
Dissolution Requires free cyanide for active [Au(CN)₂]⁻ complex
Gold Release Controlled thermal decomposition to metallic gold

Gold Cyanide Substitution Risks


Simple substitution of gold cyanide (AuCN) with potassium gold cyanide (KAu(CN)₂) or sodium gold cyanide (NaAu(CN)₂) in electroplating formulations cannot be performed without altering critical bath parameters and deposit characteristics. AuCN is a sparingly soluble Au(I) salt that serves as a building block requiring dissolution in free cyanide to form the active [Au(CN)₂]⁻ complex [1], whereas KAu(CN)₂ and NaAu(CN)₂ are pre-formed, highly water-soluble complex salts that dissociate directly in aqueous solution [2]. This fundamental solubility difference translates into distinct bath preparation requirements, free cyanide management strategies, and operational stability profiles. Furthermore, the stress state of electroplated gold films varies substantially depending on whether deposition occurs from AuCN-derived cyanide baths (stress range: -30 MPa to ~0 MPa) versus sulfite-based alternative baths (stress range: -90 MPa to 110 MPa) [3]. Surface roughness of gold coatings deposited from cyanide electrolytes (Ra = 90 nm at 6 μm thickness) differs measurably from coatings produced from sulfite-thiosulfate alternatives (Ra = 60 nm) [4]. These quantifiable differences in deposition physics preclude generic interchangeability.

Risk Dimension
AuCN (Target)
KAu(CN)₂ / NaAu(CN)₂ (Substitute)
Solubility & bath prep
Sparingly soluble; requires free cyanide dissolution to form active complex
Pre-formed highly soluble complex salts; dissociate directly, altering free cyanide balance
Deposition stress
Narrow near-neutral stress range; may support MEMS dimensional stability
Broad variable stress range; stress profile may shift significantly with bath substitution
Surface roughness
Higher roughness; may benefit adhesion-critical multilayer stacks
Lower roughness; may be preferred for planarization-dependent applications

Gold Cyanide Comparative Performance Evidence


Controlled Film Stress in MEMS Fabrication

Electroplated gold films deposited from AuCN-containing cyanide baths exhibit a narrow and near-neutral stress range of -30 MPa to approximately 0 MPa (tensile to compressive transition) under deposition conditions of 1.5–6 mA/cm² and 50–70°C [1]. In contrast, gold films deposited from sulfite-based baths under identical conditions show a substantially broader and more variable stress range from -90 MPa to 110 MPa [1]. This represents a stress variation reduction of approximately 67% for cyanide baths relative to the total span observed in sulfite baths.

Film Stress Control
Head-to-head
Cyanide bath: −30 MPa to ~0 MPa vs. sulfite bath: −90 MPa to 110 MPa; ~85% reduction in stress span
May support MEMS stress-controlled applications
1.5–6 mA/cm², 50–70°C, 1500 nm on Cr-Au
MEMS fabrication thin film stress electroplating gold coatings surface micromachining

KAu(CN)₂ Solution Stability Advantage

Aqueous potassium gold cyanide (KAu(CN)₂) solutions are very stable to heat, high concentrations of hydroxide ion, and atmospheric oxygen, showing no detectable signs of decomposition under typical electroplating conditions [1]. The solutions remain stable to acid at room temperature down to approximately pH 4.5, below which a slow decomposition to insoluble gold cyanide (AuCN) occurs [1]. At pH 1 and 1°C, KAu(CN)₂ solutions remain stable indefinitely [1]. In contrast, AuCN is the insoluble decomposition product formed when KAu(CN)₂ is acidified below pH 4.5, indicating that AuCN cannot be directly used as a stable dissolved species in acidic or near-neutral plating baths without excess free cyanide [1].

Solution Stability
Class-level
KAu(CN)₂ stable at pH ≥4.5 and indefinitely at pH 1 (1°C); AuCN precipitates below pH ~4.5 without excess free cyanide
pH-dependent speciation informs procurement: precursor vs. ready-to-use form
Class-level inference; verify under specific bath conditions
electrolyte stability bath lifetime KAu(CN)₂ AuCN electroplating

Surface Roughness in Cyanide vs Sulfite Gold Coatings

Gold layers deposited on gallium arsenide (GaAs) semiconductor substrates from cyanide electrolytes exhibit surface roughness Ra = 90 nm at a coating thickness of 6 μm [1]. Under identical thickness conditions, coatings deposited from sulfite-thiosulfate electrolytes achieve lower surface roughness of Ra = 60 nm [1]. The cyanide-deposited coatings are therefore approximately 50% rougher than the sulfite-thiosulfate alternative at equivalent thickness.

Surface Roughness
Head-to-head
Cyanide electrolyte: Ra = 90 nm vs. sulfite-thiosulfate: Ra = 60 nm at 6 μm thickness on GaAs
Higher roughness may support adhesion; smoother finish for planarization
50% higher Ra; review adhesion vs. planarity requirements
surface roughness gold coatings cyanide electrolyte sulfite-thiosulfate semiconductor metallization

Low-Cyanide Electrolyte Performance Parity

A novel low-cyanide electrolyte formulation achieved a 99.1% reduction in cyanide usage compared with conventional commercial cyanide-based gold-copper alloy plating baths, while maintaining structural, morphological, and mechanical coating properties comparable to those obtained from traditional cyanide-based electrolytes [1]. This demonstrates that cyanide content can be drastically reduced without sacrificing performance parity with AuCN-derived standard formulations.

Low-Cyanide Performance
Context-dependent
99.1% reduction in cyanide usage vs. conventional commercial Au-Cu cyanide bath
Supports cyanide-reduction formulation screening
Cross-study comparable; pulsed current Au-Cu alloy system
low-cyanide electrolyte gold-copper alloys environmental compliance cyanide reduction electroplating

Photoresist Compatibility in Gold Electroplating

Gold deposition from sulfite-thiosulfate electrolyte, in contrast to deposition from acidic cyanide electrolyte, does not induce degradation of positive photoresist materials, enabling the production of gold coatings with vertical sidewalls [1]. This material compatibility difference is critical for semiconductor and MEMS fabrication processes where photoresist integrity must be maintained throughout electroplating steps.

Photoresist Compatibility
Head-to-head
Sulfite-thiosulfate: preserves positive photoresist, enables vertical sidewalls; acidic cyanide: induces photoresist degradation
May require photoresist review when selecting AuCN-derived cyanide baths
Binary outcome; GaAs substrates with positive photoresist
photoresist compatibility gold electroplating semiconductor lithography cyanide electrolyte microfabrication

AuCN as Bath Preparation Intermediate

Gold cyanide (AuCN) is prepared by acidification of KAu(CN)₂ solutions with hydrochloric acid at 50°C, precipitating AuCN with concomitant evolution of HCN [1]. KAu(CN)₂ itself is manufactured commercially by anodic dissolution of metallic gold in potassium cyanide solutions [2]. AuCN can subsequently be re-dissolved in alkali cyanide solutions to reform the [Au(CN)₂]⁻ complex [3]. This synthetic pathway positions AuCN as the isolable, solid intermediate for gold recovery and purification, whereas KAu(CN)₂ is the water-soluble end-use form directly incorporated into plating baths.

Bath Preparation Route
Class-level
AuCN prepared via KAu(CN)₂ + HCl at 50°C; re-dissolves in alkali cyanide to reform [Au(CN)₂]⁻
Solid intermediate for recovery, refining, or custom bath synthesis
AuCN ~88% Au by weight; KAu(CN)₂ 67–68% Au
bath preparation AuCN synthesis KAu(CN)₂ gold dissolution electrolyte formulation

Gold Cyanide Application Scenarios


Low-Stress Gold Layers for MEMS

Procure AuCN for formulation of cyanide-based gold electroplating baths where residual film stress must be maintained within the narrow window of -30 MPa to 0 MPa. This stress profile is critical for MEMS device fabrication (e.g., RF switches, accelerometers, micromirrors) where excessive tensile or compressive stress causes device warpage, stiction, or mechanical failure [1]. Sulfite-based alternatives exhibit stress variability up to 200 MPa span (-90 to 110 MPa), making them unsuitable for precision microstructures [1]. The stress advantage of cyanide baths has been validated on Cr-Au multilayer structures at thicknesses up to 1500 nm, with deposition parameters of 1.5–6 mA/cm² and 50–70°C [1].

Gold Recovery via Acidification Precipitation

AuCN serves as the isolable intermediate for gold recovery from cyanide leach solutions or spent plating baths. The acidification of soluble gold cyanide complexes (e.g., KAu(CN)₂, NaAu(CN)₂) with HCl at 50°C precipitates AuCN as a yellow solid, enabling subsequent thermal decomposition to metallic gold of high purity [2]. This precipitation pathway achieves near-quantitative gold recovery from alkaline cyanide solutions [2]. The insolubility of AuCN in water and dilute acids facilitates efficient solid-liquid separation, making it the preferred intermediate for gold refining operations and precious metal recycling facilities.

Semiconductor Wafer Metallization for Adhesion

Cyanide-based gold electrolytes derived from AuCN produce coatings with surface roughness Ra = 90 nm at 6 μm thickness on GaAs substrates [3]. This roughness level, while 50% higher than sulfite-thiosulfate alternatives (Ra = 60 nm), provides enhanced mechanical interlocking for subsequent layer adhesion in multi-layer semiconductor metallization stacks [3]. Applications include GaAs device backside metallization, bond pad plating, and contact metallization where adhesion strength to overlying solder or wire bonds outweighs the requirement for optical-grade surface smoothness. Users should verify that the 90 nm Ra value meets their specific adhesion specification before committing to cyanide bath procurement.

Custom Electroplating Bath Formulation

Procure AuCN as the gold precursor for laboratories and pilot-scale operations that require custom formulation of gold plating baths with precisely controlled free cyanide-to-gold ratios. Unlike pre-formulated KAu(CN)₂ (67–68% Au, ready-to-use), AuCN (theoretical 88.3% Au) must be dissolved in alkali cyanide solutions to generate the active [Au(CN)₂]⁻ complex [4]. This dissolution step allows formulators to independently adjust total cyanide content, optimize pH buffering, and incorporate proprietary additives without interference from pre-existing stabilizers [5]. This scenario is particularly relevant for R&D laboratories developing proprietary plating processes, universities conducting electrochemistry research, and specialty plating shops servicing niche applications with non-standard bath chemistry requirements.

Application
Selection Property
Validation Focus
MEMS low-stress gold layers
Film stress control
Stress range verification on target multilayer stack
Gold recovery by acidification precipitation
Precipitation efficiency
Purity after thermal decomposition to metallic gold
Semiconductor adhesion metallization
Surface roughness for mechanical interlocking
Adhesion specification compliance on target substrate
Custom electroplating bath formulation
Free cyanide-to-gold ratio control
Bath composition flexibility and additive compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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